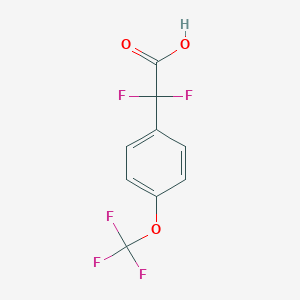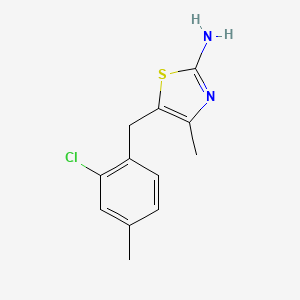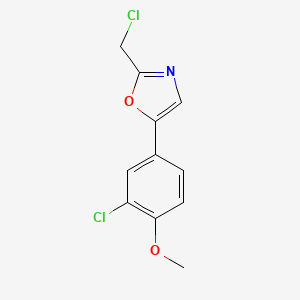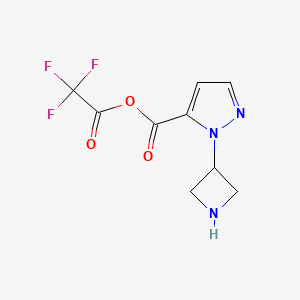
(2,2,2-Trifluoroacetyl) 2-(azetidin-3-yl)pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2,2-Trifluoroacetyl) 2-(azetidin-3-yl)pyrazole-3-carboxylate is a synthetic organic compound characterized by the presence of trifluoromethyl, azetidine, and pyrazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,2,2-Trifluoroacetyl) 2-(azetidin-3-yl)pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via a cyclization reaction involving an appropriate amine and a halogenated precursor.
Attachment of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced through a nucleophilic substitution reaction using trifluoroacetic anhydride or trifluoroacetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can target the trifluoroacetyl group, converting it to a trifluoromethyl group.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyrazole N-oxides.
Reduction: Trifluoromethyl derivatives.
Substitution: Various substituted azetidine derivatives.
Applications De Recherche Scientifique
(2,2,2-Trifluoroacetyl) 2-(azetidin-3-yl)pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of (2,2,2-Trifluoroacetyl) 2-(azetidin-3-yl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s ability to form hydrogen bonds and interact with enzyme active sites. The azetidine and pyrazole rings can participate in π-π stacking interactions and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
(2,2,2-Trifluoroacetyl) 2-(azetidin-3-yl)pyrazole: Similar structure but lacks the carboxylate group.
(2,2,2-Trifluoroacetyl) 2-(azetidin-3-yl)pyrazole-3-carboxamide: Similar structure but has a carboxamide group instead of a carboxylate group.
(2,2,2-Trifluoroacetyl) 2-(azetidin-3-yl)pyrazole-3-sulfonate: Similar structure but has a sulfonate group instead of a carboxylate group.
Uniqueness: The presence of the carboxylate group in (2,2,2-Trifluoroacetyl) 2-(azetidin-3-yl)pyrazole-3-carboxylate distinguishes it from other similar compounds. This functional group can significantly influence the compound’s solubility, reactivity, and interaction with biological targets, making it a unique and valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H8F3N3O3 |
|---|---|
Poids moléculaire |
263.17 g/mol |
Nom IUPAC |
(2,2,2-trifluoroacetyl) 2-(azetidin-3-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C9H8F3N3O3/c10-9(11,12)8(17)18-7(16)6-1-2-14-15(6)5-3-13-4-5/h1-2,5,13H,3-4H2 |
Clé InChI |
MICGVQARNANXPK-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)N2C(=CC=N2)C(=O)OC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




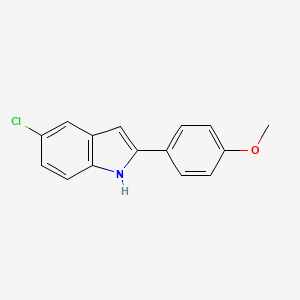
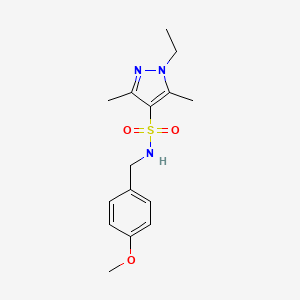

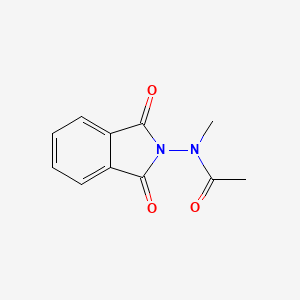
![methyl (3aS,4S,6S,6aS)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B15060261.png)
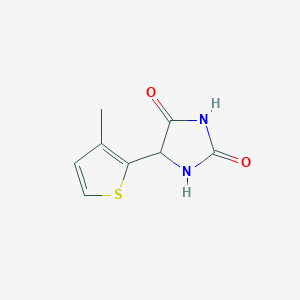
![5-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid;methyl 2,2,2-trifluoroacetate](/img/structure/B15060267.png)
![2-[3-(4-Carbamoylphenyl)prop-2-enoylamino]-3-methylbutanoic acid](/img/structure/B15060273.png)
![6-Benzyl 1-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate](/img/structure/B15060276.png)
